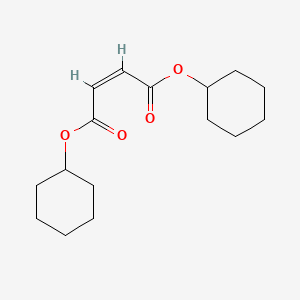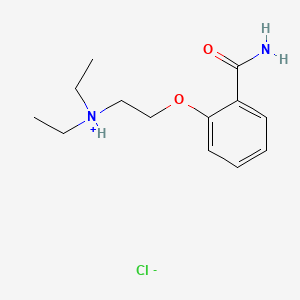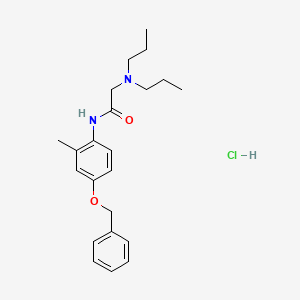
Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a dipropylamino group and a phenylmethoxy group, making it a subject of interest in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the phenylmethoxy derivative, followed by the introduction of the dipropylamino group. The final step involves the formation of the monohydrochloride salt, which is achieved through the reaction with hydrochloric acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and consistency. The process includes rigorous quality control measures to ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions
Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Acetamide, 2-(diethylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-
- Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(methoxy)phenyl)-
Uniqueness
What sets Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
61433-68-9 |
|---|---|
分子式 |
C22H31ClN2O2 |
分子量 |
390.9 g/mol |
IUPAC名 |
2-(dipropylamino)-N-(2-methyl-4-phenylmethoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C22H30N2O2.ClH/c1-4-13-24(14-5-2)16-22(25)23-21-12-11-20(15-18(21)3)26-17-19-9-7-6-8-10-19;/h6-12,15H,4-5,13-14,16-17H2,1-3H3,(H,23,25);1H |
InChIキー |
VDAYDGXQCWDAHO-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

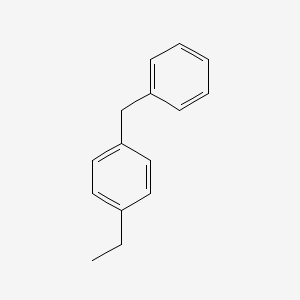
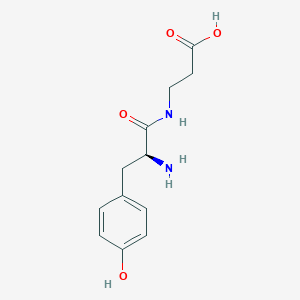
![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
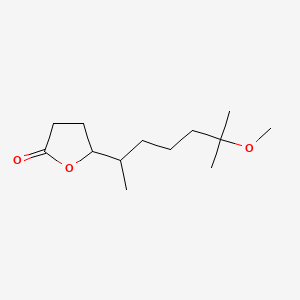
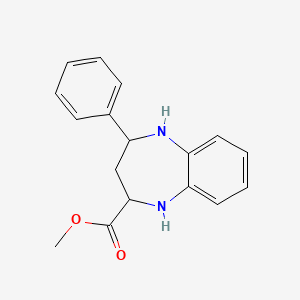
![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)


